molecular formula C15H14Cl3N3O B11703695 N-(2,2,2-Trichloro-1-o-tolylamino-ethyl)-nicotinamide

N-(2,2,2-Trichloro-1-o-tolylamino-ethyl)-nicotinamide

Cat. No.: B11703695
M. Wt: 358.6 g/mol
InChI Key: YNIRFGLOBODYIT-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound characterized by the presence of a trichloromethyl group, a methylphenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide typically involves the reaction of 2-methylphenylamine with 2,2,2-trichloroacetaldehyde in the presence of a base to form the intermediate N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}amine. This intermediate is then reacted with pyridine-3-carboxylic acid chloride under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}acrylamide
  • N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}acrylamide

Uniqueness

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H14Cl3N3O

Molecular Weight

358.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14Cl3N3O/c1-10-5-2-3-7-12(10)20-14(15(16,17)18)21-13(22)11-6-4-8-19-9-11/h2-9,14,20H,1H3,(H,21,22)

InChI Key

YNIRFGLOBODYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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